4-methoxy-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methoxy-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C23H27N5O3S and its molecular weight is 453.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 453.18346091 g/mol and the complexity rating of the compound is 666. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Methoxy-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound incorporates a pyrimidine moiety, which is known for its diverse biological properties, including antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of related compounds against various bacterial strains such as E. coli and S. aureus, suggesting that modifications in the structure can enhance their antibacterial potency . The methoxy group at position 4 has been associated with increased activity against pathogenic bacteria .
Anticancer Activity
The pyrimidine component in this compound is linked to anticancer effects. Compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, derivatives of pyrimidine have been reported to exhibit cytotoxic effects on HeLa cells and other cancer cell lines . The mechanism often involves the inhibition of critical signaling pathways associated with cell proliferation.
Cardiovascular Effects
Recent studies have explored the cardiovascular implications of sulfonamide derivatives. One report demonstrated that certain sulfonamides could modulate perfusion pressure and coronary resistance in isolated rat heart models, indicating potential therapeutic applications in cardiovascular diseases . This suggests that this compound may also influence cardiovascular functions through similar mechanisms.
Case Studies
- Antimicrobial Efficacy : In a comparative study, various sulfonamide derivatives were tested for their antibacterial activity. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than conventional antibiotics against resistant strains.
- Cancer Cell Line Studies : The compound was subjected to cytotoxicity assays against multiple cancer cell lines. Results indicated a dose-dependent inhibition of cell viability, with IC50 values comparable to established chemotherapeutics.
- Cardiovascular Impact : An experimental study using isolated rat hearts showed that the compound reduced coronary resistance significantly compared to control groups, suggesting its potential as a therapeutic agent in managing hypertension .
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest favorable bioavailability profiles; however, detailed studies are required to elucidate its metabolic pathways and potential toxicity . The interaction with cytochrome P450 enzymes was also investigated to assess possible drug-drug interactions.
Properties
IUPAC Name |
4-methoxy-N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3S/c1-17-16-22(28-14-4-3-5-15-28)26-23(24-17)25-18-6-8-19(9-7-18)27-32(29,30)21-12-10-20(31-2)11-13-21/h6-13,16,27H,3-5,14-15H2,1-2H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUTZGUYKOTJGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.